molecular formula C9H7BrN2O B1384425 5-Bromo-2-(1H-imidazol-2-yl)phenol CAS No. 1282516-66-8

5-Bromo-2-(1H-imidazol-2-yl)phenol

Cat. No.: B1384425
CAS No.: 1282516-66-8
M. Wt: 239.07 g/mol
InChI Key: DMARJHVWFFDMSN-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-imidazol-2-yl)phenol is a chemical compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol It is characterized by the presence of a bromine atom at the 5th position of a phenol ring, which is further substituted with an imidazole ring at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1H-imidazol-2-yl)phenol typically involves the bromination of 2-(1H-imidazol-2-yl)phenol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1H-imidazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while nucleophilic substitution of the bromine atom can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

5-Bromo-2-(1H-imidazol-2-yl)phenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-2-yl)phenol: Lacks the bromine substitution, which may affect its reactivity and biological activity.

    5-Chloro-2-(1H-imidazol-2-yl)phenol: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

    5-Fluoro-2-(1H-imidazol-2-yl)phenol: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.

Uniqueness

5-Bromo-2-(1H-imidazol-2-yl)phenol is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s overall reactivity and biological activity. The bromine atom also enhances the compound’s ability to act as a halogen bond donor, which can be exploited in the design of new materials and drugs .

Properties

IUPAC Name

5-bromo-2-(1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-1-2-7(8(13)5-6)9-11-3-4-12-9/h1-5,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMARJHVWFFDMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736320
Record name 3-Bromo-6-(1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282516-66-8
Record name 3-Bromo-6-(1,3-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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